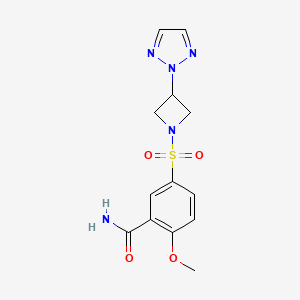
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers.
Wissenschaftliche Forschungsanwendungen
Inhibitory Mechanism against Caspase-3
Triazole derivatives have been studied for their inhibitory mechanism against caspase-3, an enzyme crucial in apoptosis. For example, disubstituted 1,2,3-triazoles show competitive inhibitory mechanisms against caspase-3, highlighting their potential in influencing cell death pathways (Jiang & Hansen, 2011).
Antimicrobial Activity
Sulfonamides containing triazole scaffolds exhibit notable antimicrobial activity. Research indicates their effectiveness against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. This illustrates the potential of triazole derivatives in developing new antibacterial agents (Krátký et al., 2012).
Serotonin-3 (5-HT3) Receptor Antagonists
Some triazole derivatives are potent serotonin-3 (5-HT3) receptor antagonists. These compounds have shown high affinity for 5-HT3 receptors, suggesting their use in neurological and psychiatric conditions where serotonin regulation is crucial (Kuroita et al., 1996).
Synthesis of Heterocyclic Compounds
Triazoles play a key role in synthesizing various heterocyclic compounds important in medicinal chemistry. Their ability to introduce a nitrogen atom into heterocycles can lead to the development of new synthetic pathways and pharmaceutical compounds (Zibinsky & Fokin, 2013).
Antibacterial Agents
Triazole-containing compounds have been identified as potent antibacterial agents targeting specific bacterial proteins. Their ability to mimic amide groups and modulate related bioactivity opens new avenues in antibacterial drug development (Bi et al., 2018).
Eigenschaften
IUPAC Name |
2-methoxy-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-12-3-2-10(6-11(12)13(14)19)23(20,21)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQPOZJTTWGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


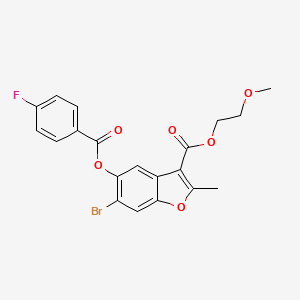
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
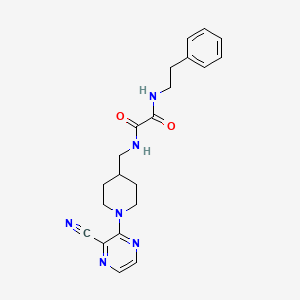
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
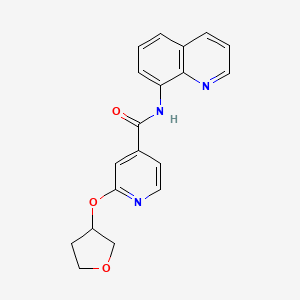
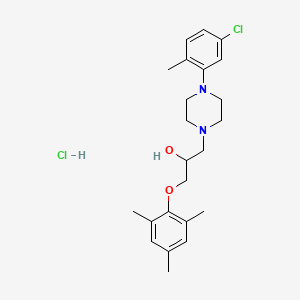
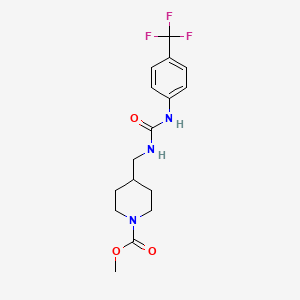
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)

![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)